N-Cbz-L-threonine methyl ester
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Overview
Description
Methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-L-threonine methyl ester can be achieved through several methods. One efficient protocol involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications due to their cost-effectiveness and high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of this ester with lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Varies based on the nucleophile used.
Scientific Research Applications
Methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cbz-L-threonine methyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate is unique due to its specific structure, which includes a hydroxy group and a phenylmethoxycarbonylamino group.
Properties
IUPAC Name |
methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9?,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-HCCKASOXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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